molecular formula C15H22O4 B14111429 Methyl 2-heptyl-4,6-dihydroxybenzoate

Methyl 2-heptyl-4,6-dihydroxybenzoate

Cat. No.: B14111429
M. Wt: 266.33 g/mol
InChI Key: UXZJWFSSCUTTBN-UHFFFAOYSA-N
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Description

Methyl 2-heptyl-4,6-dihydroxybenzoate is an organic compound belonging to the class of benzoic acids and derivatives. It is a derivative of benzoic acid, substituted with a heptyl group at the 2 position and hydroxyl groups at the 4 and 6 positions. This compound is commonly used in various industries, including cosmetics, pharmaceuticals, and food products, due to its preservative, antioxidant, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-heptyl-4,6-dihydroxybenzoate can be synthesized through the esterification of benzoic acid derivatives with methanol. One common method involves the reaction of 2-heptyl-4,6-dihydroxybenzoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction typically proceeds as follows:

C7H15C6H2(OH)2COOH+CH3OHC7H15C6H2(OH)2COOCH3+H2O\text{C}_7\text{H}_{15}\text{C}_6\text{H}_2(\text{OH})_2\text{COOH} + \text{CH}_3\text{OH} \rightarrow \text{C}_7\text{H}_{15}\text{C}_6\text{H}_2(\text{OH})_2\text{COOCH}_3 + \text{H}_2\text{O} C7​H15​C6​H2​(OH)2​COOH+CH3​OH→C7​H15​C6​H2​(OH)2​COOCH3​+H2​O

The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and yield. The raw materials, including benzoic acid derivatives and methanol, are fed into the reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then separated and purified using techniques such as distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-heptyl-4,6-dihydroxybenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

Scientific Research Applications

Methyl 2-heptyl-4,6-dihydroxybenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-heptyl-4,6-dihydroxybenzoate involves its interaction with cellular components. The hydroxyl groups can scavenge free radicals, thereby exhibiting antioxidant properties. In anti-inflammatory applications, the compound may inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,4-dihydroxy-6-heptylbenzoate
  • 2-heptyl-4,6-dihydroxybenzoic acid methyl ester

Uniqueness

Methyl 2-heptyl-4,6-dihydroxybenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl and heptyl groups enhances its solubility and reactivity, making it a versatile compound in various applications .

Properties

Molecular Formula

C15H22O4

Molecular Weight

266.33 g/mol

IUPAC Name

methyl 2-heptyl-4,6-dihydroxybenzoate

InChI

InChI=1S/C15H22O4/c1-3-4-5-6-7-8-11-9-12(16)10-13(17)14(11)15(18)19-2/h9-10,16-17H,3-8H2,1-2H3

InChI Key

UXZJWFSSCUTTBN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=C(C(=CC(=C1)O)O)C(=O)OC

Origin of Product

United States

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